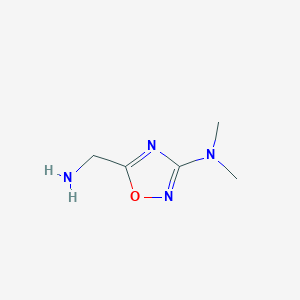

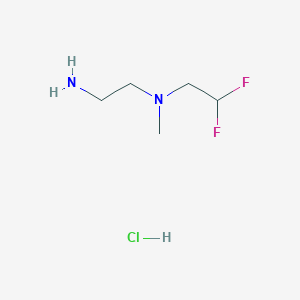

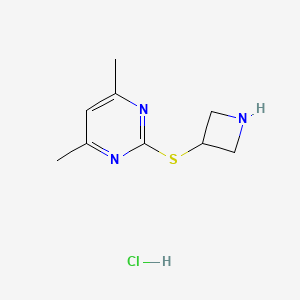

![molecular formula C14H12N2O3 B1379331 2-[(5-乙基-1,3-恶唑-2-基)甲基]-2,3-二氢-1H-异吲哚-1,3-二酮 CAS No. 1461713-81-4](/img/structure/B1379331.png)

2-[(5-乙基-1,3-恶唑-2-基)甲基]-2,3-二氢-1H-异吲哚-1,3-二酮

描述

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen. Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Synthesis Analysis

The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3H)-thiones .

Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .

Chemical Reactions Analysis

The IR spectra of heterocycles presented a peak due to C=N valence vibration, ν (C=N), at 1649 cm −1 .

Physical And Chemical Properties Analysis

The yield of the compound is 80.80%, and it forms yellow crystals. The melting point is 253.00°C .

科学研究应用

Antimicrobial Activity

Oxazole derivatives are known for their antimicrobial properties. The oxazole ring, in particular, has been associated with activity against a range of bacterial and fungal species. Compounds similar to the one have been synthesized and tested for their effectiveness against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The unique structure of this compound could be explored for potential use as a novel antimicrobial agent.

Anticancer Potential

The incorporation of oxazole and isoindole moieties can lead to compounds with significant anticancer activities. Research has shown that certain oxazole derivatives exhibit promising results against various cancer cell lines, including human colorectal carcinoma (HCT116) cancer cells . The compound could be investigated for its cytotoxic effects on cancer cells and its mechanism of action in inhibiting tumor growth.

Anti-Inflammatory Applications

Oxazole derivatives have also been reported to possess anti-inflammatory properties. This is particularly relevant in the development of new therapeutic agents for treating chronic inflammatory diseases. The compound’s effect on inflammatory markers and pathways could be a valuable area of study .

Antidiabetic Effects

Some oxazole derivatives have been identified as potential antidiabetic agents. They can act on various targets within the metabolic pathways to regulate blood glucose levels. The subject compound could be evaluated for its efficacy in managing diabetes, possibly as an insulin sensitizer or an inhibitor of enzymes relevant to glucose metabolism .

Neuroprotective Properties

The structural complexity of the compound suggests potential neuroprotective effects. Oxazole derivatives have been studied for their role in protecting neuronal cells against oxidative stress and apoptosis. This compound could be assessed for its ability to mitigate neurodegenerative processes .

Antioxidant Capacity

Oxazoles are known to exhibit antioxidant activity, which is crucial in combating oxidative stress-related damage in cells. The compound could be analyzed for its free radical scavenging ability and its protective role in cellular health .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, new antitubercular agents are in high demand. Oxazole derivatives have shown promise in this field, and the compound could be tested for its activity against Mycobacterium tuberculosis .

Antiviral Research

Lastly, the potential antiviral applications of oxazole-containing compounds should not be overlooked. With the structural features that may interfere with viral replication or protein synthesis, this compound could be a candidate for the development of new antiviral drugs, possibly even against novel viruses like SARS-CoV-2 .

作用机制

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .

Mode of Action

It is known that the oxazole ring in the compound can interact with biological targets in various ways, influencing their function .

Biochemical Pathways

Oxazole derivatives have been reported to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure, and the oxazole ring in this compound could potentially influence its bioavailability .

Result of Action

Oxazole derivatives have been reported to have a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Factors such as ph and temperature can influence the stability and activity of many compounds .

未来方向

属性

IUPAC Name |

2-[(5-ethyl-1,3-oxazol-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-2-9-7-15-12(19-9)8-16-13(17)10-5-3-4-6-11(10)14(16)18/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWADWZCJNKTRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(O1)CN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

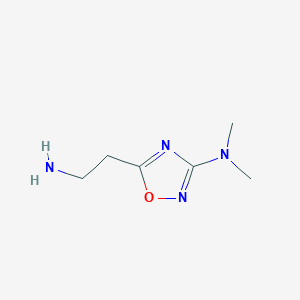

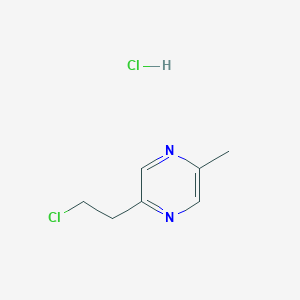

![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

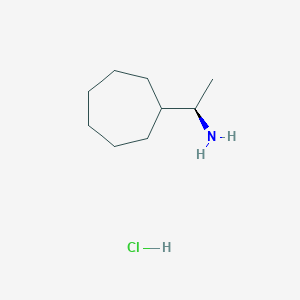

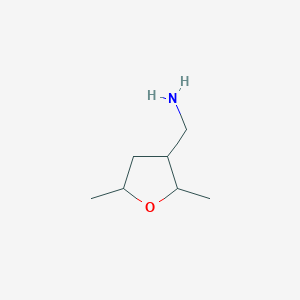

![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)

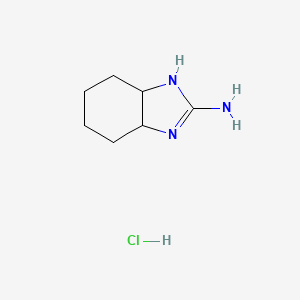

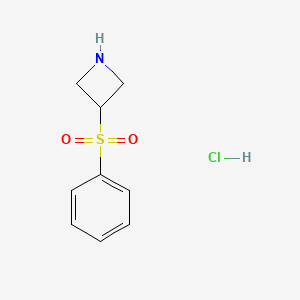

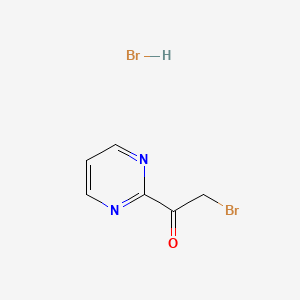

methanone hydrobromide](/img/structure/B1379264.png)

methanone hydrobromide](/img/structure/B1379271.png)